1,3-Dibromopyrene

Synthetic chemistry Electrophilic aromatic substitution Process chemistry

1,3-Dibromopyrene (CAS 38037-54-6) is a polycyclic aromatic hydrocarbon (PAH) derivative consisting of a pyrene core brominated at the 1- and 3-positions. Unlike the synthetically abundant 1,6- and 1,8-dibromopyrene isomers, the 1,3-substitution pattern imparts a long-axial symmetry to downstream derivatives that is inaccessible from other dibromopyrene regioisomers.

Molecular Formula C16H8Br2
Molecular Weight 360.04 g/mol
CAS No. 38037-54-6
Cat. No. B13141235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromopyrene
CAS38037-54-6
Molecular FormulaC16H8Br2
Molecular Weight360.04 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)Br)Br
InChIInChI=1S/C16H8Br2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H
InChIKeyVCFKYKALCJBIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromopyrene (CAS 38037-54-6) – A Long-Axis Symmetric Pyrene Precursor for Optical Materials and Cross-Coupling Applications


1,3-Dibromopyrene (CAS 38037-54-6) is a polycyclic aromatic hydrocarbon (PAH) derivative consisting of a pyrene core brominated at the 1- and 3-positions. Unlike the synthetically abundant 1,6- and 1,8-dibromopyrene isomers, the 1,3-substitution pattern imparts a long-axial symmetry to downstream derivatives that is inaccessible from other dibromopyrene regioisomers [1]. It serves as a critical precursor for constructing 1,3,6,8-tetrasubstituted pyrenes, particularly those requiring electron donor–acceptor architectures for optoelectronic, laser, sensor, and bioimaging applications [1][2].

Precursor Role

Enables synthesis of 1,3,6,8-tetrasubstituted pyrenes with long-axis symmetry

Symmetry Access

Only 1,3-substitution pattern delivers C₂ long-axis derivative architecture

Cross-Coupling Platform

Compatible with Suzuki–Miyaura coupling for donor–acceptor dye and OLED emitter design

Why 1,3-Dibromopyrene Cannot Be Replaced by 1,6- or 1,8-Dibromopyrene in Pyrene-Based Materials Design


Dibromopyrene regioisomers are not interchangeable precursors. The bromine substitution pattern determines the symmetry class—and therefore the electronic and photophysical properties—of all downstream derivatives [1]. Standard electrophilic bromination of pyrene kinetically favors the 1,6- and 1,8- positions, making 1,3-dibromopyrene far less accessible [2]; it arises as a minor byproduct (≈3% yield) under typical bromination conditions [2]. Consequently, substituting 1,6- or 1,8-dibromopyrene for 1,3-dibromopyrene fundamentally alters the symmetry axis of the resulting molecule: 1,6- and 1,8- isomers produce point-symmetric or short-axis symmetric derivatives, while only 1,3-dibromopyrene yields long-axis symmetric architectures with markedly different absorption, emission, and solvatochromic behavior [1].

1,3-Dibromopyrene Long-axis (C₂) symmetric tetrasubstituted derivatives; reported redshifted absorption, reduced solvent sensitivity.
1,6- / 1,8-Dibromopyrene Point-symmetric (C₂h) or short-axis symmetry; emission properties and solvatochromic behavior differ; long-axis architecture cannot be accessed.
Synthetic Accessibility Minor byproduct in direct bromination (≈3% yield); dedicated four-step route yields 71% overall.
Primary Bromination Products 1,6- and 1,8-isomers form as major products (~40% and ~35% yield); substituting may simplify synthesis but shifts symmetry class.
Analytical Specificity Requires isomer-specific reference standard; low relative abundance (0.3:1:1) in environmental halogenation.
Co-eluting Isomers 1,6- and 1,8-isomers may co-elute under certain chromatographic conditions; risk of misidentification without authentic standard.

1,3-Dibromopyrene (CAS 38037-54-6) – Quantitative Differentiation Evidence vs. 1,6-/1,8-Dibromopyrene Isomers


Direct Bromination Yield – 1,3-Dibromopyrene Is a Minor Byproduct (3%), Not a Primary Product

Under standard direct bromination of pyrene, 1,3-dibromopyrene is formed as a minor byproduct with a yield of only 3%, while the 1,6- and 1,8-isomers are obtained as primary products in approximately 40% and 35% yields, respectively [2]. A recently developed alternative four-step route from 1-methoxypyrene delivers 1,3-dibromopyrene in 71% overall yield, removing the supply bottleneck for this isomer [1].

Direct Bromination Yield
Head-to-head
3% (byproduct)
Yield context influences procurement route selection.
1,6-: 40%; 1,8-: 35% under direct bromination; alternative route achieves 71% overall.
Synthetic chemistry Electrophilic aromatic substitution Process chemistry

Symmetry Class Enabled – 1,3-Dibromopyrene Is the Only Precursor for Long-Axially Symmetric Pyrene Derivatives

The substitution pattern of the dibromopyrene precursor dictates the symmetry class of all 1,3,6,8-tetrasubstituted derivatives. 1,6-Dibromopyrene (Br at opposite ends) yields point-symmetric products; 1,8-dibromopyrene yields short-axis symmetric products; only 1,3-dibromopyrene (Br adjacent on the same short edge) enables long-axis symmetric derivatives [1]. This structural distinction is absolute: no synthetic route from 1,6- or 1,8-dibromopyrene can access the long-axis symmetric architecture.

Symmetry Class
Class-level
Long-axis (C₂) vs. Point (C₂h) / Short-axis
Symmetry classification determines downstream photophysical behavior.
Non-interconvertible; only 1,3-precursor yields long-axis tetrasubstituted pyrenes.
Molecular symmetry Materials design Organic electronics

Derivative Photophysics – 13OPA from 1,3-Dibromopyrene Shows Redshifted Absorption and Solvent-Insensitive Emission vs. Point-/Short-Axis Isomers

The long-axis symmetric dye 13OPA, synthesized from 1,3-dibromopyrene, exhibits photophysical properties distinct from its point-symmetric and short-axis symmetric isomers: (i) a broad and strongly redshifted absorption band, (ii) intense fluorescence with markedly reduced sensitivity to protic solvents, and (iii) a smaller dipole moment change upon photoexcitation [1].

Derivative Photophysics (13OPA)
Cross-study
Redshifted absorption, reduced protic-solvent sensitivity, small Δμ
May support polarity-insensitive fluorescence in aqueous bioimaging.
Exact Δλ_abs, ΔΦ_FL, Δμ available in published spectroscopic characterization.
Photophysics Solvatochromism Fluorescent probes

Isomeric Ratio in Halogenation – 1,3-Dibromopyrene Represents Only ~13% of the Dibromopyrene Pool Under Environmental/Analytical Conditions

In aqueous chlorination of pyrene in the presence of bromide ion, three dibromopyrene isomers are formed: 1,3-, 1,6-, and 1,8-dibromopyrene. Their molar ratio was determined by GC–MS and NMR to be approximately 0.3:1:1 [1]. This means 1,3-dibromopyrene constitutes only ~13% of the total dibromopyrene product mixture, consistent with its disfavored formation kinetics relative to the 1,6- and 1,8-isomers.

Isomeric Ratio (Halogenation)
Head-to-head
0.3 : 1 : 1 (1,3- : 1,6- : 1,8-)
Low relative abundance supports need for dedicated reference standard.
Aqueous chlorination; GC–MS/NMR product identification; ~13% of total dibromopyrene pool.
Environmental chemistry Analytical chemistry Isomer distribution

1,3-Dibromopyrene (CAS 38037-54-6) – High-Value Research and Industrial Application Scenarios


Synthesis of Long-Axis Symmetric Donor–Acceptor Pyrene Dyes for Polarity-Insensitive Bioimaging

1,3-Dibromopyrene is the required precursor for constructing long-axis symmetric pyrene dyes such as 13OPA, which features alkoxy donor groups at positions 1 and 3 and formyl acceptor groups at positions 6 and 8. These dyes exhibit fluorescence with significantly reduced sensitivity to protic solvent environments compared to their point-symmetric and short-axis symmetric isomers, making them especially suited for quantitative fluorescence imaging in aqueous biological samples where environmental polarity fluctuations otherwise confound intensity-based measurements [1].

Suzuki–Miyaura Cross-Coupling for Y-Shaped Solid-State Blue Emitters in OLEDs

1,3-Dibromopyrene and its 7-tert-butyl derivative engage in Pd-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids to produce 1,3-diarylpyrenes. These Y-shaped emitters exhibit intense blue photoluminescence with high solid-state quantum yields, addressing a persistent challenge in organic light-emitting diode (OLED) development where aggregation-caused quenching often degrades emission efficiency [1]. The 1,3-substitution pattern is structurally essential: analogous coupling at the 1,6- or 1,8- positions yields linear or short-axis symmetric emitters with different solid-state packing and inferior emission properties.

Preparation of 1,3,6,8-Tetrasubstituted Pyrenes with Orthogonal Functional Group Placement

The orthogonal bromination positions of 1,3-dibromopyrene (C1, C3 versus C6, C8) enable stepwise, chemoselective functionalization. After initial cross-coupling at the 1,3-positions, the remaining 6- and 8-positions can be independently derivatized to install electron-acceptor groups, yielding tetrasubstituted pyrenes with precisely defined donor–acceptor spatial orientation [1]. This regiochemical control is impossible when starting from 1,6- or 1,8-dibromopyrene, where the bromine substituents occupy electronically and sterically equivalent positions.

Analytical Reference Standard for Isomer-Specific Quantification of Dibromopyrene Congeners in Environmental Samples

In environmental monitoring of brominated PAHs, 1,3-dibromopyrene is the least abundant isomer in aqueous halogenation mixtures (molar ratio 0.3:1:1 relative to 1,6- and 1,8-isomers) [2]. Laboratories performing GC–MS or HPLC analysis of dibromopyrene congeners in water, soil, or biota require authentic 1,3-dibromopyrene as a certified reference standard to ensure accurate isomer-specific identification and quantification, since the three isomers may co-elute under certain chromatographic conditions [2].

Application
Selection Property
Validation Focus
Long-axis donor–acceptor pyrene dyes for bioimaging
Long-axis symmetry control
Solvent-insensitive fluorescence intensity in aqueous media
Y-shaped solid-state blue emitters for OLEDs
1,3-Diaryl architecture
Solid-state photoluminescence quantum yield, aggregation behavior
1,3,6,8-Tetrasubstituted pyrenes with orthogonal functional group placement
Orthogonal bromination sites (C1/C3 vs C6/C8)
Stepwise chemoselective cross-coupling and regiochemical fidelity
Isomer-specific quantification of dibromopyrene congeners in environmental samples
Certified isomer-specific reference standard
GC–MS/HPLC resolution from 1,6- and 1,8-isomers; accurate isomer assignment
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